Aescigenin

Description

Historical Context of Aescigenin in Phytochemical Research

Positioning of this compound within Triterpenoid (B12794562) Saponin (B1150181) Aglycone Research

Saponins (B1172615) are a diverse class of natural products characterized by a triterpenoid or steroidal aglycone backbone linked to one or more sugar chains. innovareacademics.innih.govresearchgate.net Triterpenoid saponins, prevalent in dicotyledonous plants, possess a 30-carbon backbone derived from the cyclization of 2,3-oxidosqualene (B107256). innovareacademics.innih.gov this compound is a prominent example of a triterpenoid aglycone, specifically of the oleanane (B1240867) type, which forms the core structure of a group of saponins known as aescins. nih.govnih.gov Research in this area focuses on the structural diversity of these aglycones and how variations in their structure, as well as the attached sugar moieties, influence the biological activities of the parent saponins. Studies compare the properties of different triterpenoid aglycones and their corresponding glycosides to understand structure-activity relationships. innovareacademics.inrsc.org

Scope and Objectives of this compound Academic Inquiry

Detailed Research Findings:

Research on this compound often involves chromatographic techniques for isolation and purification, followed by spectroscopic methods like NMR and mass spectrometry for structural confirmation. Studies investigating the biological activities of this compound and its derivatives may employ in vitro assays to assess various effects. For instance, comparative studies between saponins and their aglycones have shown differences in activity, suggesting the significant role of the glycosidic portion. innovareacademics.inrsc.org

| Compound | Structure Type | Source Plant (Example) | Key Research Focus |

| This compound | Triterpenoid Aglycone | Aesculus species | Structure, role in saponin activity, potential intrinsic activity |

| Escin (B49666) (mixture) | Triterpenoid Saponin | Aesculus hippocastanum | Anti-inflammatory, anti-edematous, venotonic properties researchgate.netresearchgate.net |

| Protothis compound (B8773068) | Triterpenoid Aglycone | Aesculus species | Precursor to this compound, part of saponin structures researchgate.net |

Note: This table is illustrative of the types of compounds studied in relation to this compound research.

Further detailed research findings often involve the specific effects observed in in vitro or in vivo models when studying this compound or this compound-containing saponins. For example, studies on escin have investigated its effects on vascular permeability and inflammation. researchgate.net Research on the aglycones themselves, including this compound, may delve into their interactions with cellular components or enzymes. metu.edu.tr

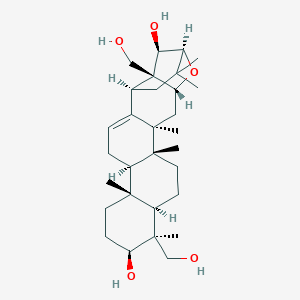

Structure

3D Structure

Properties

IUPAC Name |

(1R,3S,4R,7R,8S,9S,12R,13R,17S,20S,21R,22S)-8,22-bis(hydroxymethyl)-3,4,8,12,19,19-hexamethyl-23-oxahexacyclo[18.2.1.03,16.04,13.07,12.017,22]tricos-15-ene-9,21-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O5/c1-25(2)13-18-17-7-8-20-26(3)11-10-21(33)27(4,15-31)19(26)9-12-28(20,5)29(17,6)14-22-30(18,16-32)23(34)24(25)35-22/h7,18-24,31-34H,8-16H2,1-6H3/t18-,19+,20+,21-,22+,23-,24+,26-,27+,28+,29+,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFFTNDQZFXWHS-OTRNTIHZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CC6C2(C(C1O6)O)CO)C)C)(C)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@@H]5[C@@]6([C@H]4CC([C@@H]([C@@H]6O)O5)(C)C)CO)C)C)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Botanical Sourcing and Isolation Methodologies for Aescigenin

Primary Botanical Sources of Aescigenin and its Glycosides (e.g., Aesculus hippocastanum, Aesculus turbinata)

The most well-known and significant botanical source of this compound's precursor saponins (B1172615), the escins, is the horse chestnut tree, Aesculus hippocastanum L. plantextractpowder.comeuropa.euelewa.orgeuropa.euresearchgate.netmade-in-china.com The seeds of Aesculus hippocastanum are particularly rich in these triterpene glycosides. sfasu.eduplantextractpowder.comelewa.org

Another notable source is Aesculus turbinata, commonly known as the Japanese horse chestnut. google.comresearchgate.netnih.gov Aesculus turbinata seeds have also been reported to contain a significant amount of escins. nih.gov Other species within the Aesculus genus, such as Aesculus indica and Aesculus chinensis, have also been identified as sources of this compound and its related saponins. nih.govresearchgate.netplantaedb.com

The escins found in these plants are a mixture of saponins, with beta-escin being identified as a primary active component. plantextractpowder.comelewa.orgresearchgate.netnih.gove3s-conferences.org These saponins are biosynthesized from protothis compound (B8773068) and barringtogenol. nih.govctdbase.org

Extraction Techniques from Plant Material for this compound and Precursors

The extraction of this compound or its glycoside precursors from plant material involves various techniques aimed at isolating these compounds from the complex plant matrix. nih.gov The choice of extraction method and solvent is crucial for efficiency and yield. nih.govmdpi.com

Traditional Solvent-Based Extraction Approaches

Traditional methods for extracting saponins, including the precursors of this compound, often involve solid-liquid extraction using organic solvents or mixtures of solvents. europa.eunih.gov Maceration is a common traditional technique where the ground plant material is soaked in a solvent, such as ethanol (B145695) or water-ethanol mixtures, for a period ranging from several days to weeks. nih.govplantextractwholesale.com This allows the soluble components to dissolve into the solvent. plantextractwholesale.com Following the soaking period, the liquid extract is separated from the solid residue by filtration. plantextractwholesale.com While simple and cost-effective, maceration can be time-consuming and may not achieve high extraction efficiency. plantextractwholesale.com

Another traditional approach involves refluxing the plant material with a solvent mixture, such as water and an alcohol like methanol (B129727) or ethanol. google.comgoogle.com This is often followed by steps like evaporation under reduced pressure and liquid-liquid extraction using a biphasic system, such as n-butanol/water, to isolate saponins. google.comgoogle.com

Advanced Extraction Technologies (e.g., Pressurized-Liquid Extraction, Microwave-Assisted Extraction)

More advanced extraction technologies have been explored to improve the efficiency, reduce extraction time, and minimize solvent consumption compared to traditional methods. nih.govmdpi.complantextractwholesale.comresearchgate.net

Supercritical Fluid Extraction (SFE) is a modern technique that utilizes supercritical fluids, such as carbon dioxide, as the extraction solvent. plantextractwholesale.com Supercritical fluids possess properties between those of a gas and a liquid, allowing for effective penetration into the plant material and potentially better selectivity for target compounds. plantextractwholesale.com This method can be more efficient and yield purer extracts. plantextractwholesale.com

Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are other advanced methods that employ microwave energy or ultrasonic waves, respectively, to enhance the extraction process. researchgate.netnih.gov These techniques can lead to higher yields in shorter periods. researchgate.net

Subcritical water extraction has also been investigated for extracting compounds from Aesculus hippocastanum plant parts, including seeds. researchgate.net This method uses water at elevated temperatures and pressures. researchgate.net

Optimized extraction conditions, such as solvent concentration, temperature, and time, are crucial for maximizing the yield of target compounds like escin (B49666). For instance, an optimized extraction of escin from Aesculus hippocastanum seeds utilized 67% v/v ethanol at 45°C for 3 hours. elewa.org

Chromatographic Isolation and Purification Strategies for this compound and its Derivatives

Following extraction, chromatographic techniques are essential for the isolation and purification of this compound and its saponin (B1150181) derivatives from the crude plant extracts. google.comgoogle.comnih.govtandfonline.com These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase. nih.gov

Various chromatographic methods have been employed for this purpose, including Thin-Layer Chromatography (TLC), column chromatography, flash chromatography, and High-Performance Liquid Chromatography (HPLC). nih.govtandfonline.com Column chromatography, often using silica (B1680970) gel as the stationary phase, is a common technique for initial separation of extract components. rsc.orgoatext.comresearchgate.net Different solvent systems are used as the mobile phase to elute compounds based on their polarity. rsc.org

HPLC is a powerful and widely used technique for the purification and analysis of saponins and sapogenins like this compound due to its high resolution and sensitivity. google.comgoogle.comnih.govtandfonline.comresearchgate.netinnovareacademics.in Both analytical and semi-preparative HPLC can be utilized. researchgate.net Reverse-phase HPLC (RP-HPLC) is frequently employed, often with mobile phases consisting of mixtures of water or acidic water (e.g., with trifluoroacetic acid) and organic solvents like methanol or acetonitrile (B52724). researchgate.netrsc.orgresearchgate.net

Hydrolysis of the extracted saponins (escins) is a necessary step to obtain the aglycone this compound. google.comgoogle.comsfasu.edu This hydrolysis can be performed under acidic or basic conditions. google.comgoogle.comnih.gov Following hydrolysis, chromatographic methods are then used to isolate and purify this compound from the resulting mixture of sapogenins. google.comgoogle.com

Other chromatographic techniques mentioned in the context of plant compound isolation include Gas Chromatography (GC) and Sephadex LH-20 column chromatography. researchgate.nettandfonline.com High-speed counter-current chromatography (HSCCC) coupled with evaporative light scattering detection (ELSD) has also been suggested as a superior method for saponin separation, particularly because many saponins lack a strong chromophore for UV detection. researchgate.net

Spectroscopic techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy are used in conjunction with chromatography to identify and characterize the isolated compounds, confirming their structures. nih.govtandfonline.comresearchgate.netnih.gov

Data Table: Examples of Chromatographic Techniques Used

| Technique | Stationary Phase (Example) | Mobile Phase (Example) | Application | Source(s) |

| Thin-Layer Chromatography (TLC) | Silica gel | Benzene/acetic acid/water or other solvent systems | Initial separation, monitoring fractions | tandfonline.com, innovareacademics.in |

| Column Chromatography | Silica gel, Sephadex LH-20 | Petroleum ether:ethyl acetate, Methanol, solvent gradients | Fractionation and purification of extracts | tandfonline.com, rsc.org, researchgate.net, , researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | C18 (e.g., Zorbax SB-ODS) | Acetonitrile/phosphoric acid, Methanol/water/acid | Purification, analysis, standardization | tandfonline.com, google.com, google.com, researchgate.net, nih.gov, researchgate.net, innovareacademics.in, researchgate.net |

| Flash Chromatography | ODS (C18) | Methanol-water or Methanol-water-acid solvent systems | Rapid preparative separation | rsc.org |

| Gas Chromatography (GC) | - | - | Analysis of volatile/derivatized compounds | tandfonline.com |

| High-Speed Counter-Current Chromatography (HSCCC) | - | Biphasic solvent systems | Separation of saponins | researchgate.net |

Detailed Research Findings:

Research on Aesculus indica has identified nine saponins, including this compound, protothis compound, and barringtogenol-C, with aescin being the primary seed saponin existing in alpha and beta forms. tandfonline.com Acid or alkali hydrolysis of A. indica seed extracts has yielded barringtogenol C, this compound, and protothis compound. researchgate.net

A process for preparing protothis compound from escin isolated from Aesculus hippocastanum involves a two-step hydrolysis under acidic and basic conditions, followed by enrichment and isolation steps that aim to reduce the reliance on chromatography for the final isolation of protothis compound. google.comgoogle.com However, traditional procedures often involve chromatographic purification of saponin mixtures or individual saponins before hydrolysis. google.com

Studies on Aesculus turbinata have also involved alkaline and acid hydrolysis of escins to obtain derivatives with altered acyl and sugar moieties. nih.gov This highlights the importance of hydrolysis in accessing the aglycone this compound and related structures.

Chromatographic methods are consistently reported as crucial for separating the complex mixtures obtained from Aesculus extracts, whether for isolating the saponin precursors or the sapogenins after hydrolysis. google.comgoogle.comnih.govtandfonline.com

Biosynthetic Pathways and Metabolic Engineering of Aescigenin

Precursor Pathways in Triterpenoid (B12794562) Biosynthesis (e.g., Squalene (B77637) Cyclization to β-Amyrin)

Triterpenoid biosynthesis in plants primarily proceeds through the mevalonate (B85504) (MVA) pathway or the methylerythritol-phosphate (MEP) pathway, which produce the universal five-carbon building blocks isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These units are then condensed to form farnesyl diphosphate (FPP). nih.govresearchgate.net Two molecules of FPP are joined head-to-head by the enzyme squalene synthase (SQS) to produce squalene, a 30-carbon acyclic precursor. nih.govresearchgate.net

Squalene is a crucial intermediate, serving as the precursor for all steroids and triterpenoids. fishersci.cafishersci.se In the biosynthesis of pentacyclic triterpenoids like aescigenin, squalene is first oxidized by squalene epoxidase (SQE) to form 2,3-oxidosqualene (B107256). nih.govresearchgate.net This epoxide is then cyclized by oxidosqualene cyclases (OSCs) to generate various cyclic triterpene skeletons. nih.govresearchgate.netresearchgate.net

For this compound, which has an oleanane (B1240867) skeleton, the key cyclization step involves the conversion of 2,3-oxidosqualene into β-amyrin, catalyzed by β-amyrin synthase (BAS). researchgate.netresearchgate.net β-Amyrin is a common pentacyclic triterpenoid with an oleanane structure. wikipedia.org This cyclization is considered a critical committed step in the biosynthesis of this class of triterpenoids. researchgate.netresearchgate.net

A simplified representation of the initial precursor pathway steps is shown below:

| Precursor/Intermediate | Enzyme Involved | Product | PubChem CID |

| IPP + DMAPP | Isopentenyl diphosphate isomerase | Geranyl diphosphate (GPP) | |

| GPP + IPP | Farnesyl diphosphate synthase (FPPS) | Farnesyl diphosphate (FPP) | |

| 2x FPP | Squalene synthase (SQS) | Squalene | 638072 fishersci.cafishersci.seguidetopharmacology.orguni.lu |

| Squalene | Squalene epoxidase (SQE) | 2,3-Oxidosqualene | |

| 2,3-Oxidosqualene | β-Amyrin synthase (BAS) | β-Amyrin | 73145 wikipedia.orgthegoodscentscompany.comnih.gov |

Enzymatic Transformations and Key Enzymes in this compound Formation (e.g., Cytochrome P450 Enzymes)

Following the formation of the basic β-amyrin skeleton, a series of enzymatic modifications are required to produce this compound. These modifications typically involve hydroxylation, oxidation, and potentially other functional group transformations. bibliotekanauki.pl

Cytochrome P450 enzymes (CYPs) play a crucial role in these later stages of triterpenoid biosynthesis, including the formation of this compound. biorxiv.orgmdpi.commdpi.com CYPs are a superfamily of monooxygenases that catalyze a wide range of oxidation reactions, such as hydroxylation, epoxidation, and C-C bond cleavage, which increase the structural complexity and bioactivity of natural products. mdpi.commdpi.com In plants, CYPs are involved in modifying various triterpene skeletons. biorxiv.org

Specific CYP enzymes are responsible for introducing hydroxyl groups and other modifications at specific positions on the β-amyrin structure to convert it into this compound. While the precise sequence of enzymatic steps and the specific CYPs involved in the complete conversion of β-amyrin to this compound are complex and may vary between plant species, it is established that hydroxylation reactions mediated by CYPs are essential for the formation of polyhydroxylated triterpenoids like this compound. bibliotekanauki.plbiorxiv.org For instance, the CYP716 family is known to be involved in the oxidation of triterpene skeletons in plants. biorxiv.org

Other enzymes, such as acyltransferases, may also be involved in the decoration of the triterpene backbone with acyl groups, which is common in saponins (B1172615) where this compound serves as the aglycone. bibliotekanauki.plnih.gov

Genetic and Molecular Regulation of this compound Biosynthesis in Plants

The biosynthesis of secondary metabolites, including triterpenoids like this compound, is under complex genetic and molecular regulation in plants. This regulation involves the coordinated expression of genes encoding the enzymes in the biosynthetic pathway. mdpi.comfrontiersin.org

Transcription factors (TFs) play a significant role in controlling the expression of genes involved in triterpenoid biosynthesis. These proteins bind to specific DNA sequences in the promoter regions of target genes, activating or repressing their transcription. mdpi.comfrontiersin.org While specific TFs regulating this compound biosynthesis have not been detailed in the provided context, research in other plant secondary metabolite pathways indicates that TF families such as MYB, bHLH, and WRKY are often involved. frontiersin.org

Plant hormones also influence the regulation of secondary metabolism. Hormones like auxins and cytokinins, which regulate plant growth and development, can impact the expression of genes in biosynthetic pathways. mdpi.comfrontiersin.org Environmental factors and stress conditions can also induce the production of secondary metabolites, often mediated through signaling pathways that activate specific TFs and enzyme-encoding genes. irispublishers.com

Understanding the genetic and molecular mechanisms regulating this compound biosynthesis is crucial for developing strategies to enhance its production through metabolic engineering. nih.gov

Biotechnological Approaches for this compound Production (e.g., In Vitro Cultures, Metabolic Engineering)

Due to the potential value of this compound and its glycosides (saponins), biotechnological approaches are being explored as alternative or complementary methods to traditional extraction from plants. tandfonline.commdpi.com These approaches aim to improve yield, ensure consistent quality, and provide a sustainable source of the compound. mdpi.com

In Vitro Cultures: Plant cell and tissue culture techniques offer a controlled environment for producing secondary metabolites. mdpi.com Cultivating plant cells, tissues, or organs (such as roots or shoots) in vitro can allow for the production of this compound under optimized conditions, independent of geographical location or seasonal variations. irispublishers.commdpi.com Elicitation, the application of stress factors like chemical or biological agents, can be used in in vitro cultures to stimulate the plant's defense response and enhance the production of secondary metabolites, including triterpenoids. irispublishers.commdpi.com

Metabolic Engineering: Metabolic engineering involves modifying the genetic pathways within an organism to enhance the production of a desired compound. nih.govresearchgate.net For this compound, this could involve several strategies:

Overexpression of pathway genes: Increasing the expression levels of key enzymes in the this compound biosynthetic pathway, such as BAS or specific CYPs, can potentially lead to increased flux through the pathway and higher this compound accumulation. biorxiv.orgnih.gov

Blocking competing pathways: Reducing the activity of enzymes that divert precursors into other metabolic branches can channel more resources towards this compound biosynthesis.

Introducing heterologous genes: Transferring genes from a high-producing plant species into a faster-growing or more easily cultured organism (like yeast or E. coli) can establish a heterologous production system for this compound or its precursors like β-amyrin. biorxiv.orgnih.gov

Enzyme engineering: Modifying the enzymes in the pathway, particularly CYPs, to improve their catalytic efficiency or specificity for this compound precursors can also enhance production. mdpi.com

While biotechnological approaches for this compound production are promising, they face challenges such as achieving high yields comparable to the native plant and fully understanding the complex regulatory networks involved. mdpi.comresearchgate.net Further research is needed to fully unlock the potential of these methods for sustainable this compound production. tandfonline.com

Chemical Synthesis and Derivatization Research of Aescigenin

Semi-Synthetic Modification of Aescigenin and its Saponin (B1150181) Precursors (e.g., Protothis compound (B8773068) as a Synthon)

Semi-synthetic modification of natural products, including triterpenoid (B12794562) saponins (B1172615) and their aglycones like this compound and protothis compound, is a significant area of research mdpi.comeupati.eursc.org. This approach leverages the complex scaffolds provided by nature and introduces chemical modifications to potentially enhance desired properties or explore new activities eupati.euresearchgate.net.

Protothis compound, a polyhydroxy aglycone obtained from the hydrolysis of escin (B49666) (the major saponin mixture in horse chestnut seeds), is a valuable synthon for chemical modifications and derivatization of naturally occurring saponins google.comgoogle.comresearchgate.net. Escin itself is a mixture of polyhydroxy triterpene glycosides containing different aglycones, including escigenin (this compound), protothis compound, barringtogenol C, and barringtogenol D google.comgoogle.com. The hydrolysis of escin, typically a two-step process under acidic and then basic conditions, yields a mixture of sapogenins where protothis compound is a major component, although often accompanied by other sapogenins like barringtogenol C and this compound google.comgoogle.com.

Obtaining high-purity protothis compound is crucial for its effective use as a synthon in synthetic modifications google.comgoogle.com. Methods for purifying protothis compound from the complex hydrolysis mixture have been developed, including techniques that aim to avoid chromatography for large-scale preparation google.comgoogle.comresearchgate.net. The presence of multiple hydroxyl groups in protothis compound offers numerous possibilities for substitution, leading to a large number of potential derivatives google.comgoogle.com.

Semi-synthetic strategies involving protothis compound have been explored for the preparation of selectively protected derivatives researchgate.net. For instance, protothis compound can be converted into a high-purity 3,24;16,22-di-O,O-isopropylidene derivative through a ketalization procedure researchgate.net. This selectively protected form can then serve as a substrate for further chemical transformations, such as the formation of propargyl ethers and subsequent click chemistry reactions with azido-monosaccharides to create novel triazole-linked conjugates of the triterpene researchgate.netresearchgate.net.

The chemical reactions of this compound itself are typical for triterpenoids, including hydrolysis evitachem.com.

Design and Synthesis of Novel this compound Derivatives and Analogues

The design and synthesis of novel this compound derivatives and analogues are driven by the potential to create compounds with altered or improved biological activities compared to the parent compound bibliotekanauki.plmdpi.com. This involves chemically modifying the this compound scaffold or synthesizing molecules that mimic its core structure with variations in substituents bibliotekanauki.pl.

Research in this area includes the synthesis of derivatives with modifications at different positions of the triterpene skeleton researchgate.net. The presence of multiple hydroxyl groups on this compound and protothis compound provides sites for various derivatization reactions, such as esterification, etherification, or oxidation google.comgoogle.comannualreviews.org.

While specific detailed examples of de novo synthesis of complex this compound analogues (total synthesis) are less common in the provided search results compared to semi-synthetic approaches, the broader field of triterpene chemistry involves both total synthesis and the modification of natural scaffolds bibliotekanauki.pl. Hydroxylated oleanene carboxylic acids, structurally related to this compound's oleanene skeleton, serve as starting materials for the synthesis of new analogues with potential pharmacological activities bibliotekanauki.pl.

The synthesis of derivatives often involves multi-step procedures and can result in complex mixtures of products, necessitating effective separation and purification techniques google.comgoogle.com. The possibility of obtaining high-purity starting materials like protothis compound is crucial for the success of these synthetic efforts google.comgoogle.comresearchgate.net.

Structural Elucidation Methodologies for Synthetic this compound Compounds

Structural elucidation of synthetic this compound compounds and their derivatives is essential to confirm the outcome of chemical reactions and determine the precise molecular architecture of the newly synthesized molecules mdpi.comresearchgate.netrsc.orgrsc.org. Given the complexity of the triterpene scaffold and the potential for multiple reaction sites, a combination of analytical techniques is typically employed mdpi.commdpi.com.

Key methodologies for structural elucidation in this context include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC, NOESY) NMR techniques are invaluable for determining the connectivity of atoms, identifying functional groups, and establishing the stereochemistry of synthetic compounds mdpi.comnih.gov. Detailed analysis of chemical shifts, coupling constants, and NOE correlations provides comprehensive structural information mdpi.com.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of synthetic products, confirming the molecular formula mdpi.comnih.gov. Electron ionization mass spectrometry (EI-MS) can provide fragmentation patterns that offer insights into the structure dss.go.th.

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the presence of specific functional groups, such as hydroxyl, carbonyl, and carbon-carbon double bonds, by their characteristic absorption frequencies mdpi.com.

X-ray Diffraction: For crystalline compounds, single-crystal X-ray diffraction is the most definitive method for determining the complete three-dimensional structure, including bond lengths, bond angles, and absolute configuration rsc.orguniss.it.

Chromatographic Techniques: While primarily used for separation and purification, chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with MS, are also used to assess the purity of synthetic compounds and can provide some structural information based on retention times and spectral data google.comgoogle.comnih.gov.

The application of these techniques allows chemists to confirm the successful synthesis of target molecules, identify any byproducts, and elucidate the structures of novel derivatives and analogues of this compound mdpi.comresearchgate.netrsc.orgrsc.org.

Pharmacological Activity Research: Elucidating Molecular Mechanisms

Anti-inflammatory Mechanistic Studies of Aescigenin and Related Saponins (B1172615)

Research into the anti-inflammatory effects of escin (B49666) has revealed its ability to modulate key signaling pathways and the production of inflammatory mediators, impacting cellular responses and leukocyte behavior. These studies provide insight into the potential mechanisms by which this compound, as a related saponin (B1150181) component, might contribute to these effects.

Modulation of Pro-inflammatory Signaling Pathways (e.g., NF-κB, TNF-α)

Studies indicate that escin can influence major pro-inflammatory signaling pathways, notably the Nuclear Factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that plays a critical role in regulating the expression of numerous genes involved in inflammation and immune responses. ecrjournal.compensoft.net Dysregulated activation of NF-κB is implicated in the pathogenesis of various inflammatory diseases. pensoft.net Research suggests that escin can decrease NF-κB activation. plos.org The vascular anti-inflammatory mechanism of beta-escin has been shown to involve disturbances in cholesterol homeostasis, leading to cytoskeletal perturbations followed by decreased NF-κB activation in endothelial cells under inflammatory conditions. plos.org

Tumor Necrosis Factor-alpha (TNF-α) is a key pro-inflammatory cytokine that can trigger NF-κB activation and contribute to inflammatory responses. pensoft.netnih.govscientificarchives.com While direct studies on this compound's modulation of TNF-α signaling are limited in the provided results, research on escin indicates its ability to diminish cellular responses to TNF-α stimulation. plos.org This includes the inhibition of NF-κB signal transduction induced by TNF-α, leading to the down-expression of TNF-α—induced effector proteins. plos.org This suggests that related saponins can interfere with TNF-α-mediated inflammatory cascades by modulating downstream signaling involving NF-κB.

Regulation of Inflammatory Mediators and Cellular Responses

The inflammatory response involves the coordinated release of various soluble mediators, including cytokines, chemokines, and eicosanoids, which regulate the initiation and resolution of inflammation. frontiersin.orgecancer.org Immune cells, such as neutrophils, macrophages, and lymphocytes, are key producers of these mediators. ecancer.org Escin has been shown to reduce vascular permeability in inflamed tissues, which is a key aspect of inhibiting edema formation associated with inflammation. researchgate.netdovepress.comnih.gov This effect is linked to the inhibition of the release of inflammatory inhibitors. dovepress.com Furthermore, escin has demonstrated potential anti-oxidative effects by reducing myeloperoxidase activity and influencing antioxidant enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase in experimental settings. dovepress.com These findings highlight the capacity of escin to regulate the levels and activity of various factors involved in the inflammatory process and the associated cellular responses.

Anti-oedematous Mechanistic Investigations

The anti-oedematous effects of escin, and by extension the potential contribution of this compound and related saponins, are closely linked to their influence on vascular and cellular membrane permeability.

Mechanisms of Vascular Permeability Regulation

A primary mechanism underlying edema formation is increased vascular permeability, allowing fluid and plasma proteins to leak from blood vessels into the surrounding tissues. researchgate.net Escin has been consistently shown to reduce vascular permeability in various experimental models. researchgate.netdovepress.comnih.gov This reduction in permeability contributes significantly to the inhibition of edema formation. researchgate.netdovepress.comnih.gov The ability of escin to prevent the disruption of PECAM-1 expression and distribution may play a role in maintaining the integrity of the endothelial barrier and thus reducing vascular permeability. researchgate.netdovepress.comnih.gov Additionally, the inhibition of hyaluronidase, an enzyme that degrades hyaluronic acid (a key component of the capillary extravascular matrix), by escin could help to explain its effect on edema by reducing leakage of plasma from the endothelium. researchgate.net Recovery of components like hyaluronic acid may reduce plasma leakage. researchgate.net The venotonic effects observed with escin, primarily in in vitro studies of isolated human saphenous veins, also contribute to improved venous hemodynamics and reduced edema. researchgate.netdovepress.comnih.gov

Cellular Membrane Permeability Modulation (e.g., Ion Channel Activity, Calcium Permeability)

The permeability of cellular membranes to ions and other substances is crucial for maintaining cellular function and can be altered during inflammatory and oedematous processes. Membrane potential is influenced by the concentration of ions across the membrane and the membrane's permeability to those ions through specific ion channels. cvphysiology.comcvphysiology.com Changes in membrane potential primarily occur due to changes in ion conductances. cvphysiology.com Calcium ions play a critical role as second messengers in numerous cellular activities, including responses to growth factors and the regulation of membrane potential. nih.govumich.edu Calcium channels are membrane proteins that selectively permit the passage of calcium ions, influencing electrical signals and triggering various cellular responses. nih.govwikipedia.org

Impact on Actin Cytoskeleton Integrity and Endothelial Function

Studies investigating the effects of β-escin, a form of escin containing this compound as an aglycone, on human endothelial cells have provided insights into its impact on cellular structure and function. Research indicates that β-escin can potently induce cholesterol synthesis in these cells, which is subsequently followed by a notable decrease in actin cytoskeleton integrity. myproduct.com.my Furthermore, β-escin has been shown to offer protection against the reorganization of the endothelial cytoskeleton. myproduct.com.my These alterations in cellular mechanics and structure induced by β-escin lead to reduced responsiveness of endothelial cells to stimuli such as TNF-α, resulting in decreased migration and alleviated permeability of the endothelial monolayer. myproduct.com.my β-escin also demonstrated a protective effect against hypoxia-induced damage, which typically disrupts the normal expression and distribution of PECAM-1 and causes reorganization of the endothelial cytoskeleton. myproduct.com.my

Vascular Modulatory Mechanistic Studies

Escin, the saponin mixture containing this compound, is recognized for its venotonic properties and its effects on microcirculation. nih.govmyproduct.com.mywikidata.org Its action on the microcirculation involves reducing vascular permeability and increasing venous tone and return, contributing to the reduction of edema. wikidata.org

Regulation of Venous Tone and Microcirculation

The venotonic effects of escin have been primarily demonstrated through in vitro studies using isolated human saphenous veins. myproduct.com.my Escin is reported to increase venous tension. nih.gov The proposed molecular mechanism for this venotonic effect involves facilitating the improved entry of ions into channels, thereby increasing venous tension. nih.gov This action on venous tone, coupled with the reduction in vascular permeability, underpins escin's beneficial effects on microcirculation. wikidata.org

Effects on Endothelial Cell Adhesion Molecules (e.g., PECAM-1)

Research on β-escin has shown its ability to prevent hypoxia-induced damage that disrupts the normal expression and distribution of Platelet Endothelial Cell Adhesion Molecule-1 (PECAM-1) in Human Umbilical Vein Endothelial Cells (HUVECs). myproduct.com.my PECAM-1, also known as CD31, is a crucial adhesion molecule located at endothelial cell junctions, playing a key role in maintaining vascular integrity and regulating processes like leukocyte trafficking and vascular permeability. nih.govresearchgate.nettcmsp-e.com The capacity of escin to prevent the disruption of PECAM-1 expression is suggested as a potential mechanism contributing to its protective effects on blood vessel permeability. myproduct.com.my

Antioxidant Mechanistic Research

Aesculus hippocastanum seed extracts (HCSE) and the saponin mixture escin, which contain this compound, have been associated with antioxidant properties. wikidata.orgmuni.cz

Free Radical Scavenging Capabilities

While specific data on the free radical scavenging capabilities of isolated this compound is limited in the provided search results, the saponin mixture escin and HCSE have been linked to antioxidant and free radical scavenging properties. wikidata.orgmuni.cz Antioxidant compounds play a vital role in preventing oxidative damage by scavenging free radicals. wikipedia.org

Anticancer Mechanistic Investigations

Research into the anticancer mechanisms of compounds from Aesculus has largely centered on Aescin. Studies have indicated that Aescin exhibits antitumor effects and can influence key processes in cancer cells. researchgate.netnih.gov Investigations have explored its impact on cell cycle progression, induction of cell death, and modulation of signaling pathways. metu.edu.trnih.gov

Mechanisms of Cell Cycle Arrest

Aescin has been shown to induce cell cycle arrest in cancer cell lines. In colorectal cancer cells (HCT-116 and HCT-8), Aescin treatment led to cell cycle arrest. nih.gov While the specific phase of arrest can vary depending on the cell type and compound, cell cycle arrest is a critical mechanism to halt the proliferation of cancer cells. This process often involves the modulation of cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors, which regulate progression through the different phases of the cell cycle. frontiersin.orgmdpi.comfrontiersin.org

Induction of Programmed Cell Death (Apoptosis and Necrosis Pathways)

Induction of cell death, including apoptosis and necrosis, is a key strategy in cancer therapy. Aescin has demonstrated the ability to induce programmed cell death in various cancer cell models. In HL-60 cell lines, all tested concentrations of Aescin resulted in apoptosis, with no necrosis observed. metu.edu.tr However, in isolated lymphocytes, Aescin treatment at concentrations ranging from 10-6 M to 10-8 M induced both apoptosis and necrosis, while lower concentrations (10-9 M and 10-10 M) induced only apoptosis. metu.edu.tr

Apoptosis, a programmed process, is characterized by specific biochemical events such as DNA fragmentation, cytochrome c release, and activation of caspases, which are central executioners of the apoptotic pathway. metu.edu.trmdpi.comnih.govyoutube.com Necrosis, often considered a less controlled form of cell death, can be triggered by various stimuli and may involve different molecular events, including membrane disruption. nih.govyoutube.comyoutube.com Aescin's apoptotic properties have been linked to DNA fragmentation, cytochrome c release, and negative NAPO staining. metu.edu.tr Furthermore, studies have shown that Aescin increases reactive oxygen species (ROS) levels, which can act as an upstream signal to activate processes like autophagy, and also contribute to apoptosis. nih.govmdpi.com TIGAR (TP53-induced glycolysis and apoptosis regulator) has been identified as playing a dual role in determining cancer cell fate in response to Aescin, influencing both apoptosis and autophagy. nih.gov

Modulation of Oncogenic Signaling Pathways (e.g., JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, Wnt/β-catenin)

Oncogenic signaling pathways play crucial roles in cancer cell survival, proliferation, and progression. Modulation of these pathways represents a significant target for anticancer agents. While extensive direct studies on this compound's impact on all these specific pathways are limited in the provided information, research on related compounds and the general mechanisms of plant-derived compounds offer insights.

Studies on Aescin have indicated its influence on certain signaling molecules. Aescin has been shown to affect NF-κB signaling, which is involved in inflammatory responses and can contribute to cancer progression. researchgate.net Additionally, the interaction between Aescin and TIGAR highlights a role in regulating cellular responses involving ROS, autophagy, and apoptosis, which are interconnected with various signaling networks. nih.gov

Other related phytochemicals, such as Apigenin, have been demonstrated to modulate multiple oncogenic pathways, including JAK/STAT, PI3K/Akt/mTOR, MAPK/ERK, and Wnt/β-catenin. mdpi.comnih.govmdpi.com These pathways are integral to processes like cell growth, survival, and metastasis. The PI3K/Akt/mTOR pathway, for instance, is a key regulator of cell proliferation and survival, and its aberrant activation is common in many cancers. mdpi.comresearchgate.net The Wnt/β-catenin pathway is involved in cell proliferation, differentiation, and stem cell maintenance, and its dysregulation contributes to tumorigenesis. mdpi.comresearchgate.netdovepress.com While these findings pertain to other compounds, they suggest potential areas for future investigation into this compound's mechanistic interactions with these critical signaling networks.

Impact on Cancer Stem Cell Dynamics and Epithelial-Mesenchymal Transition

Cancer stem cells (CSCs) are a subpopulation of cancer cells hypothesized to be responsible for tumor initiation, recurrence, and metastasis due to their self-renewal and differentiation capabilities. nih.govwikipedia.org Epithelial-mesenchymal transition (EMT) is a process by which epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness, and is linked to metastasis and the generation of cells with stem-cell like properties. dovepress.comwikipedia.orgnih.gov

Based on the provided search results, there is limited direct mechanistic information specifically on this compound's impact on cancer stem cell dynamics or epithelial-mesenchymal transition. While related compounds like Apigenin have been shown to attenuate CSC properties and inhibit EMT by modulating various pathways, including PI3K/Akt and NF-κB, and influencing stemness markers, these findings cannot be directly attributed to this compound without specific research on the compound itself. mdpi.comnih.govresearchgate.netnih.gov Further research is needed to determine if this compound or Aescin directly influences CSC populations or the EMT process and to elucidate the underlying molecular mechanisms involved.

Other Biological Activity Investigations and Underlying Mechanisms

Beyond its potential anticancer effects, this compound and related compounds from Aesculus have been investigated for other biological activities, including antiviral and antifungal properties. semanticscholar.orgresearchgate.net

Antiviral and Antifungal Mechanistic Studies

This compound has been reported to possess antifungal activity. evitachem.com Studies on Aescin have provided more detailed insights into the mechanisms behind its antimicrobial effects. The antifungal activity of Aescin against Leptosphaeria maculans, a fungal pathogen, has been shown to occur through interaction with sterols present in fungal membranes. nih.gov Specifically, Aescin interferes with fungal sterols, and the addition of ergosterol, a key fungal sterol, was found to reverse the antifungal effect of Aescin, suggesting that membrane disruption via sterol interaction is a primary mechanism. nih.gov

In addition to direct antimicrobial effects, Aescin has also been observed to trigger plant defense mechanisms, activating pathways such as the salicylic (B10762653) acid (SA) pathway and inducing oxidative burst, which contributes to plant resistance against fungal and bacterial pathogens. nih.gov

Regarding antiviral activity, this compound has been mentioned as having this property. semanticscholar.org Research on Aescin has shown antiviral effects, such as the inhibition of Cucumber Mosaic Virus (CMV) in plant studies. tandfonline.com While the specific molecular mechanisms of this compound's antiviral action are not extensively detailed in the provided information, studies on other plant-derived compounds with antiviral properties often involve mechanisms such as inhibiting viral entry, replication, or assembly, or modulating host immune responses. wakan-iyaku.gr.jpnih.gov Further research is required to fully elucidate the precise mechanisms by which this compound exerts its antiviral effects.

Antigenotoxic Effects and DNA Integrity Assessment

Research on antigenotoxic effects focuses on the ability of a substance to counteract damage to genetic material caused by genotoxins. nih.gov Genotoxins can induce damage to DNA and other cellular components related to chromosome function and behavior. nih.gov The comet assay is a common method used to assess DNA damage and repair, allowing for the detection of single-strand breaks, double-strand breaks, and alkaline-labile sites in single cells. mdpi.comvu.lt This assay can also utilize migration groups (MGs) of cell comets to assess the heterogeneity of DNA damage. mdpi.com

Studies on various natural products have demonstrated antigenotoxic potential. For instance, ascorbic acid has been reported as an antigenotoxic agent, and studies using the comet assay with MG parameters have shown its ability to detect a decrease in genetic damage. mdpi.com Similarly, extracts from certain mushrooms and essential oils have been evaluated for their antigenotoxic properties using the alkaline comet assay, showing potential in reducing DNA damage induced by various factors. vu.ltmdpi.comresearchgate.net

While the provided search results discuss the assessment of antigenotoxic effects and DNA integrity using methods like the comet assay and mention the antigenotoxic potential of other natural compounds, there is no specific information detailing research findings on the antigenotoxic effects of this compound itself or its specific mechanisms of action in maintaining DNA integrity.

Structure Activity Relationship Sar Research of Aescigenin and Its Derivatives

Fundamental Principles and Computational Approaches in Aescigenin SAR

SAR studies fundamentally rely on correlating structural variations within a series of compounds to changes in their biological activity collaborativedrug.com. This involves synthesizing or isolating a set of analogues, evaluating their biological activity in relevant assays, and then analyzing the relationship between their structural differences and the observed activity profiles.

Computational approaches play a crucial role in modern SAR research, particularly when dealing with complex molecules like triterpenoids. These methods can complement experimental studies by providing insights into molecular properties, interactions with biological targets, and predicting activity nih.govmdpi.com. Techniques such as molecular modeling, cheminformatics, and machine learning algorithms are employed to analyze structural data and build predictive models nih.govmdpi.comcsic.es. These approaches can help in identifying key structural features, understanding binding modes, and guiding the design of new derivatives with desired properties.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR a step further by developing mathematical models that correlate molecular descriptors (numerical representations of molecular structure and properties) with biological activity researchgate.net. These models can then be used to predict the activity of new, untested compounds researchgate.net. For this compound analogues, QSAR modeling can help to systemize the understanding of SAR and facilitate the design of more potent or selective derivatives.

Molecular Descriptor Selection and Computational Methods (e.g., Principal Component Analysis, Multiple Linear Regression, Artificial Neural Networks)

QSAR model development begins with the selection of relevant molecular descriptors that capture the essential structural and physicochemical properties of the compounds kg.ac.rsresearchgate.net. These descriptors can be 1D, 2D, or 3D, representing various aspects such as molecular weight, lipophilicity, electronic properties, and spatial arrangement of atoms mdpi.comresearchgate.net. The selection of appropriate descriptors is crucial for building a robust and predictive model kg.ac.rsnih.gov.

Various computational methods are employed in QSAR modeling. Principal Component Analysis (PCA) can be used for dimensionality reduction and to identify the most significant descriptors csic.es. Multiple Linear Regression (MLR) is a common method for building linear QSAR models, establishing a linear relationship between descriptors and activity researchgate.net. More complex relationships can be modeled using non-linear techniques such as Artificial Neural Networks (ANNs), which can learn intricate patterns in the data csic.es. Other methods include stepwise regression, Lasso, and genetic algorithms for descriptor selection mdpi.com.

Pharmacophore Mapping and Ligand-Based Drug Design Strategies

Pharmacophore mapping is a ligand-based drug design strategy that identifies the essential steric and electronic features of a molecule that are required for optimal interaction with a specific biological target nih.govslideshare.net. A pharmacophore model represents the spatial arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic centers, and charged groups slideshare.net.

In the context of this compound analogues, pharmacophore models can be generated using a set of active compounds to identify the common features responsible for their activity nih.govresearchgate.net. This model can then be used as a 3D query to virtually screen large databases of compounds to identify potential new hits with similar activity profiles researchgate.netfrontiersin.org. Ligand-based drug design strategies, including pharmacophore mapping and QSAR, are particularly useful when the 3D structure of the biological target is unknown nih.govslideshare.net.

Stereochemical Influences on this compound Activity (e.g., Configuration of Hydroxyl Functions)

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can profoundly influence its biological activity sathyabama.ac.in. For chiral molecules like this compound, different stereoisomers can exhibit significantly different pharmacokinetic and pharmacodynamic properties sathyabama.ac.in. The configuration of hydroxyl groups and other chiral centers within the this compound structure and its derivatives is expected to play a critical role in their interactions with enzymes, receptors, and other biological molecules.

Studies on the seeds of Aesculus species have investigated the configuration of hydroxyl functions in ring E of this compound, protothis compound (B8773068), and related compounds, highlighting the importance of these stereochemical details upenn.edu. The specific orientation of hydroxyl groups can affect hydrogen bonding patterns, molecular shape, and interactions with binding sites, thereby influencing the potency and selectivity of the compounds. While detailed data tables specifically linking this compound stereoisomer configurations to quantitative activity measures were not extensively found in the search results, the general principle in stereochemistry is that even subtle changes in configuration can lead to significant differences in biological outcomes libretexts.orgiupac.org.

Advanced Analytical Methodologies in Aescigenin Research

Chromatographic Methods for Aescigenin and Metabolite Profiling

Chromatographic techniques are fundamental for the separation, identification, and quantification of natural products, including saponins (B1172615) and their aglycones like this compound, as well as their potential metabolites. mdpi.comnih.gov These methods are crucial for analyzing complex mixtures and obtaining high purity compounds. google.comgoogle.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of natural compounds, offering accuracy, sensitivity, and high-throughput capabilities. mdpi.com HPLC is often necessary for obtaining high purity saponins and their aglycones, although achieving high purity may require multiple chromatography steps with changes in column packing and eluting solvents. google.comgoogle.com HPLC with UV detection (HPLC-UV) is a prominent method for analyzing phenolic phytochemicals. nih.gov HPLC methods have been developed and validated for the quantification of natural markers in plant extracts. ms-editions.cl For instance, a validated HPLC method for quantifying yangambin (B1684255) in Ocotea duckei utilized a C18 column with a mobile phase of acetonitrile (B52724) and water, demonstrating the applicability of HPLC for natural product analysis. ms-editions.cl

Mass Spectrometry (MS) Integration for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful tool for the identification and structural elucidation of natural products, particularly when coupled with separation techniques like chromatography. currenta.demdpi.com MS can provide precise molecular weights and, through fragmentation experiments (tandem MS), detailed structural information. currenta.demdpi.com High-resolution mass spectrometers, such as Q-ToF systems with electrospray ionization (ESI), are used for structural elucidation, allowing for accurate mass measurements and determination of elemental compositions. currenta.de The combination of HPLC or GC with high-resolution mass spectrometry, including fragmentation experiments, is used to elucidate molecular structures. clariant.com LC-MS, and particularly LC-MS/MS, is a frequently used technique for the analysis of compounds in various matrices due to its high sensitivity and specificity. ijhsr.orgijpsjournal.com This integration is essential for analyzing complex substance mixtures and obtaining structural information even for components present in small amounts. currenta.de

Gas Chromatography-Mass Spectrometry (GC-MS) for Related Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is another hyphenated technique valuable for the analysis of volatile and thermally stable compounds. mdpi.comijpsjournal.com While GC-MS is commonly used for identifying volatile organic compounds, it can also be applied to analyze related compounds after appropriate sample preparation, such as silylation for less volatile substances. nih.gov GC-MS provides a higher level of substance identification than either technique alone, overcoming coelution issues and enabling both qualitative and quantitative identification of known and unknown compounds. biocompare.com GC-MS protocols have been developed for the identification of polycyclic aromatic alkaloids from Annonaceae, demonstrating its utility for analyzing natural products and their related structures. nih.gov

Spectroscopic Techniques for this compound Characterization in Research

Spectroscopic techniques are essential for the characterization of chemical compounds, providing qualitative and, in some cases, quantitative information about their chemical composition and structure. americanpharmaceuticalreview.comlabmanager.com These methods analyze the interaction of electromagnetic radiation with the sample. americanpharmaceuticalreview.com Techniques such as Infrared (IR) and Raman spectroscopy provide vibrational fingerprints characteristic of compounds, useful for identification and studying functional groups. nih.govmdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for determining molecular structure. clariant.com UV-Vis spectrophotometry is also used for analysis and can be coupled with HPLC. made-in-china.comgijhsr.com

Development and Validation of Analytical Methods for Research Purity and Quantification

The development and validation of analytical methods are critical to ensure that these methods are suitable for their intended purpose, providing accurate, reliable, and reproducible results for the analysis of compounds like this compound. asiapharmaceutics.infoujpronline.comresearchgate.net Method validation involves evaluating parameters such as specificity, linearity, accuracy, precision (including repeatability and intermediate precision), limits of detection and quantification, and robustness. ms-editions.clujpronline.comeuropa.euresearchgate.net These validation parameters are assessed according to guidelines from regulatory bodies like the ICH. ms-editions.cleuropa.euresearchgate.net Validated methods are necessary for qualitative and quantitative determination of natural compound composition and are crucial for impurity investigations and ensuring the quality of products. google.comgoogle.comujpronline.com

Bioanalytical Method Development for this compound in Complex Preclinical Biological Matrices

Bioanalytical method development focuses on creating and validating analytical procedures for the quantitative and qualitative analysis of drugs and their metabolites in biological matrices such as plasma, serum, and urine. ijpsjournal.comasiapharmaceutics.infosimbecorion.comresolvemass.ca This is fundamental for drug discovery and development, supporting pharmacokinetic and pharmacodynamic studies. asiapharmaceutics.infosimbecorion.comresolvemass.ca Analyzing compounds like this compound in complex biological matrices presents challenges due to potential matrix effects, where components in the matrix can interfere with the analyte measurement. asiapharmaceutics.inforesolvemass.ca Meticulous method development and validation, including appropriate sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction, are required to address these challenges and ensure accurate quantification at potentially low concentrations. ijpsjournal.comasiapharmaceutics.infosimbecorion.comresolvemass.cacmbr-journal.com LC-MS/MS is a technique typically suited for the analysis of small molecules in biological matrices due to its high sensitivity and specificity. ijpsjournal.comsimbecorion.comcmbr-journal.com

Preclinical Research Models and Methodological Approaches

In Vitro Research Modalities for Aescigenin Activity Evaluation

In vitro studies are fundamental for the initial assessment of a compound's biological activity, providing controlled environments to investigate cellular and molecular effects. Various in vitro modalities are employed to evaluate the potential of this compound.

Cell Line-Based Assay Systems (e.g., Cell Cytotoxicity, Proliferation, Apoptosis Assays)

Cell line-based assays are widely used to determine the effects of compounds on cell viability, growth, and death. Cytotoxicity assays measure the ability of a substance to harm or kill cells. Proliferation assays assess the rate of cell division and growth. Apoptosis assays detect programmed cell death, a crucial process in many biological contexts, including cancer and inflammation. These assays often involve treating various cell lines, including cancer cell lines, with the compound and measuring outcomes using techniques such as MTT assays, cell counting, or flow cytometry to detect markers of apoptosis like caspase activation or Annexin V binding. mdpi.commdpi.comnih.gov For example, studies on other natural compounds have utilized flow cytometry to analyze cell cycle distribution and apoptotic events in cancer cell lines, showing dose-dependent increases in apoptosis and decreases in cell proliferation mdpi.comnih.gov.

Three-Dimensional (3D) Cell Culture Models and Organ-on-a-Chip Systems

While traditional cell culture is often performed in two dimensions (2D), 3D cell culture models and organ-on-a-chip systems offer more physiologically relevant environments. frontiersin.orgelveflow.com 3D cultures allow cells to grow in a more natural tissue-like architecture, which can influence cell behavior and responses to compounds. frontiersin.org Organ-on-a-chip systems are microfluidic devices that simulate the structure and function of human organs, incorporating multiple cell types and mimicking physiological conditions such as blood flow and mechanical forces. elveflow.comwikipedia.org These advanced models can provide more accurate predictions of a compound's effects in a complex biological system compared to 2D cultures. frontiersin.orgelveflow.com They are increasingly being used in preclinical drug testing and disease modeling. elveflow.com

Molecular and Cellular Biology Techniques (e.g., Gene and Protein Expression Analysis, Cell Cycle Analysis, Immunostaining)

Molecular and cellular biology techniques are essential for elucidating the mechanisms by which a compound exerts its effects. Gene expression analysis, often performed using techniques like quantitative PCR or RNA sequencing, measures the levels of specific messenger RNA (mRNA) molecules, indicating which genes are being actively transcribed. nih.govelifesciences.org Protein expression analysis, using methods such as Western blotting or immunostaining, quantifies the amount and localization of specific proteins, which are the functional molecules of the cell. mdpi.comwhiterose.ac.ukrna-seqblog.com Cell cycle analysis, typically done by flow cytometry, determines the distribution of cells in different phases of the cell cycle (G1, S, G2, M), providing insights into how a compound affects cell proliferation and division. mdpi.comepo-berlin.com Immunostaining involves using antibodies to visualize specific proteins or other molecules within cells or tissues, helping to understand their distribution and interactions. These techniques can reveal how this compound might influence cellular processes at a molecular level. Studies on other compounds have shown the use of Western blot analysis to determine the inhibition of pro-inflammatory cytokines and inflammatory mediators mdpi.com. Cell cycle analysis has also been used to show a reversal of cell cycle arrest mdpi.com.

Cell-Based Permeability and Transport Studies

Understanding how a compound crosses cell membranes is crucial for assessing its bioavailability and distribution within the body. Cell-based permeability and transport studies investigate the mechanisms by which this compound might enter cells or be transported across cellular barriers. These studies can utilize various cell models, including Caco-2 cells, which are often used as a model for intestinal permeability. nih.gov Techniques can involve measuring the passage of the compound across a cell monolayer grown on a permeable support, assessing its interaction with transport proteins like P-glycoprotein (P-gp), or studying its uptake into cells. nih.govderangedphysiology.comunimed.edu.ngnih.gov These studies help predict how well this compound might be absorbed and reach its target sites in vivo.

In Vivo Research Modalities Utilizing Animal Models

Animal models are indispensable for evaluating the in vivo efficacy, pharmacokinetics, and safety of potential drug candidates. They provide a complex biological system that mimics aspects of human physiology and disease.

Animal Models for Specific Biological Activities (e.g., Anti-oedematous, Anti-inflammatory Models)

Animal models are used to investigate specific biological activities of compounds like this compound, such as anti-oedematous (reducing swelling) and anti-inflammatory effects. Common models for evaluating anti-inflammatory activity include those involving the induction of inflammation using agents like carrageenan or lipopolysaccharide (LPS) in rodents. mdpi.comscielo.br For example, carrageenan-induced paw edema in rats is a widely used model to assess anti-oedematous and anti-inflammatory effects, where the swelling of the paw is measured after administration of the test compound. scielo.br Another model is the TPA-induced mouse ear edema model, which is used to study anti-inflammatory activity by measuring ear thickness. mdpi.com These models allow researchers to evaluate the compound's ability to reduce inflammation and edema in a living system and can provide insights into potential mechanisms of action. Studies on other compounds have demonstrated significant suppression of edema and decreased ear thickness in such models mdpi.com. Experimental investigations in different animal models have also supported the anti-oedematous and anti-inflammatory properties of related compounds like aescin researchgate.net.

Xenograft and Other Disease-Specific Animal Models

Preclinical research frequently utilizes animal models to evaluate the potential efficacy of compounds before human trials. Xenograft models, which involve transplanting human cells or tissues into immunodeficient animals (commonly mice), are a standard approach in oncology research to study tumor growth and response to potential therapies. altogenlabs.comnih.govnih.govyoutube.com While specific studies detailing this compound xenografts were not prominently found, escin (B49666), which contains this compound as an aglycone, has been shown to inhibit the growth of castration-resistant prostate cancer (CRPC) cells in xenograft models. researchgate.net This suggests the potential for this compound, or its glycosides, to be investigated in such models for anti-cancer properties.

Beyond oncology, disease-specific animal models are developed to mimic various human conditions, allowing for the study of disease progression and the evaluation of therapeutic interventions. Examples include models for Alzheimer's disease, skin infections, and cardiovascular conditions like atrial fibrillation. googleapis.commdpi.comresearchgate.netduke.edu One mention in the search results indicates this compound's relevance in the context of a skin abscess animal model, suggesting its potential application in studying and treating skin infections. googleapis.com The development and selection of appropriate animal models are crucial steps in preclinical research, requiring a thorough review of existing literature to identify inconsistencies and areas for further investigation. mdpi.com

Evaluation of Efficacy and Mechanistic Insights in Live Organisms

Evaluating the efficacy of a compound in live organisms involves assessing its biological effects and therapeutic potential within a complex physiological system. Mechanistic insights gained from in vivo studies help to understand how a compound exerts its effects at the molecular and cellular levels. While direct detailed in vivo efficacy and mechanistic studies specifically on isolated this compound were not extensively available in the search results, research on related compounds like escin offers some insights into the types of effects observed with triterpenoid (B12794562) saponins (B1172615) from Aesculus species.

Studies on escin have demonstrated anti-inflammatory and venotonic properties in in vivo settings, although the primary venotonic effects were shown in in vitro studies using isolated human saphenous veins. researchgate.net Escin has been shown to prevent hypoxia-induced damage and protect against the reorganization of the endothelial cytoskeleton, suggesting a mechanism related to vascular integrity. researchgate.net Another study on a related barrigenol-like triterpenoid, 16-tigloyl-O-protothis compound, demonstrated the suppression of tumor progression and a decrease in lung metastasis foci in mice. rsc.org These findings highlight the potential for triterpenoids like this compound to exhibit a range of biological activities in vivo, and future research could focus on elucidating the specific mechanisms of action of this compound itself in relevant disease models. Understanding target site occupancy is also a key aspect of evaluating efficacy and guiding dosing in preclinical and clinical development. nih.gov

Methodological Considerations in In Vivo Study Design and Model Development

The design of in vivo preclinical studies requires careful planning and consideration of numerous factors to ensure the generation of reliable and reproducible results. mdpi.comtaconic.com Key aspects include selecting the appropriate animal species and strain, determining the route and timing of administration, and establishing clear endpoints for evaluating efficacy and potential effects. mdpi.comtaconic.com Ethical guidelines and the welfare of the animals are paramount throughout the study, influencing decisions regarding procedures, care, and euthanasia. mdpi.comresearchgate.net

Developing suitable animal models that accurately reflect human diseases is an ongoing area of research. mdpi.comresearchgate.netduke.edu For instance, creating models that incorporate humanized biological systems or reflect the genetic diversity seen in human populations can enhance the translational potential of in vivo studies. researchgate.netduke.edu Methodological rigor, including considerations for factors like animal age, sex, and circadian rhythms, is essential for strengthening the credibility of in vivo research. bnacredibility.org.uk Detailed protocols covering preprocedural planning, experimental procedures, postoperative care, euthanasia, and necropsy are critical components of a well-designed in vivo study. mdpi.com

Emerging Preclinical Methodologies and In Silico Approaches

The preclinical research landscape is continuously evolving with the emergence of new methodologies and the increasing integration of in silico approaches. These advancements aim to improve the efficiency and predictivity of preclinical testing, as well as address ethical considerations related to animal use. cellculturecompany.comfda.govdrugtargetreview.comaxionbiosystems.com

Computational Modeling and Simulation in Preclinical Research

Computational modeling and simulation play an increasingly important role in preclinical research by providing tools to analyze biological systems, predict compound behavior, and simulate disease processes. researchgate.netnih.govcellculturecompany.comtdl.orgbiorxiv.orgmdic.orgresearchgate.net These in silico approaches can range from molecular docking simulations to predict the binding affinity of a compound to a target protein, to complex multi-scale network simulations that model the intricate interactions within biological systems. biorxiv.orgresearchgate.netnih.govnih.gov

Computational models can be used to translate in vitro and in vivo data into predictive expressions, aiding in the understanding of disease mechanisms and the potential effects of therapeutic interventions. researchgate.net For example, computational frameworks have been developed to evaluate the performance of medical devices and simulate biological patterns. nih.govmdic.org In the context of natural products like this compound, in silico methods such as molecular docking can be employed to investigate potential interactions with biological targets, providing valuable insights for further experimental design. researchgate.netnih.govnih.gov These approaches can help reduce reliance on animal studies by providing a virtual platform for testing hypotheses and predicting outcomes. fda.gov

Alternative In Vitro Models for Reduced Animal Testing

Significant effort is being directed towards developing alternative in vitro models to reduce and eventually replace animal testing in preclinical research. cellculturecompany.comfda.govdrugtargetreview.comaxionbiosystems.comresearchgate.netwellbeingintlstudiesrepository.orgmdpi.com These New Approach Methodologies (NAMs) include a variety of human-relevant systems that can more accurately mimic human biology compared to traditional animal models. fda.govaxionbiosystems.com

Advanced in vitro models include three-dimensional (3D) cell cultures, such as spheroids and organoids, which better replicate the complex microenvironment of tissues and tumors. cellculturecompany.comdrugtargetreview.commdpi.com Organs-on-a-chip technology utilizes microfluidic devices lined with human cells to simulate the structure and function of organs, allowing for more predictive testing of drug responses and toxicity. cellculturecompany.comfda.govresearchgate.netmdpi.com 3D bioprinting is another emerging technique that creates human-like tissues for drug screening and disease modeling. cellculturecompany.com These alternative methods offer advantages such as improved accuracy, reduced costs, and faster data generation, contributing to a more ethical and efficient preclinical research process. cellculturecompany.comfda.govdrugtargetreview.comaxionbiosystems.com While these models cannot entirely replace in vivo studies at present, they offer a promising avenue for reducing the number of animals used and improving the translation of research findings. drugtargetreview.comresearchgate.net

Conclusion and Future Research Directions

Summary of Key Academic Findings on Aescigenin Mechanisms and Preclinical Activities

Preclinical studies on this compound and escin (B49666), from which it is derived, have indicated several potential biological activities. Escin, containing this compound as an aglycone, has demonstrated anti-inflammatory and anti-edematous effects in preclinical models. researchgate.net These effects may be related to the ability to reduce vascular permeability. researchgate.net Studies have also explored the venotonic effects of escin, primarily through in vitro studies on isolated human saphenous veins. researchgate.net The protective effect on blood vessel permeability might be linked to preventing hypoxia-induced disruption of PECAM-1 expression and distribution. researchgate.net

While research often focuses on the saponin (B1150181) mixture escin, the biological activities observed are attributed, at least in part, to the aglycone this compound and other sapogenins present. Preclinical investigations have explored the potential of compounds from Aesculus species in various areas, including anti-inflammatory, anti-tumor, antiviral, and antimicrobial activities. tandfonline.comresearchgate.net For instance, escin from Aesculus indica seeds showed significant antiviral activity against Cucumber Mosaic Virus (CMV) in a preclinical setting. tandfonline.com Extracts from A. indica have also exhibited antibacterial activity against multidrug-resistant Klebsiella pneumoniae. tandfonline.com These findings suggest that this compound, as a key structural component of these active saponins (B1172615), may contribute to these observed effects. The mechanisms of action for escin's anti-inflammatory effects are not fully elucidated but may involve the inhibition of NF-κB and AP-1 expression. researchgate.net

Identified Research Gaps and Unanswered Academic Questions

Despite the preclinical findings, several research gaps and unanswered academic questions regarding this compound remain. A considerable gap exists in definitively identifying and characterizing the specific bioactive compounds within Aesculus extracts that are responsible for observed properties like anti-diabetic, anti-cancer, anti-inflammatory, and antimicrobial effects. tandfonline.com While this compound is a known component, its precise contribution relative to other saponins and compounds in the mixture requires further clarification.

Specific unanswered questions include the detailed molecular mechanisms by which this compound exerts its effects at the cellular and subcellular levels. While some pathways have been implicated for escin (e.g., NF-κB), the direct impact and downstream signaling of this compound itself need more in-depth investigation. researchgate.net There is also a need for more comprehensive preclinical data specifically on isolated this compound, as many studies focus on the escin mixture or crude plant extracts. tandfonline.com Understanding the pharmacokinetics and pharmacodynamics of isolated this compound is crucial for assessing its potential. fgk-cro.comresearchgate.net

Research gaps can be empirical, theoretical, methodological, practical, conceptual, or knowledge-based, and addressing them is essential for advancing understanding. ngoconglem.comoxbridgeessays.comtutorsindia.comphdassistance.com For this compound, empirical gaps exist in the limited studies focusing solely on the isolated compound. Theoretical gaps pertain to the incomplete understanding of its specific mechanisms of action.

Directions for Advanced Mechanistic Elucidation and Cellular Targeting